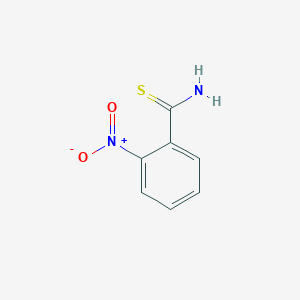

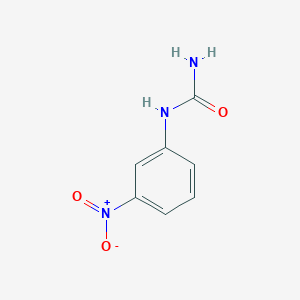

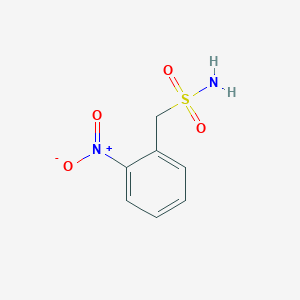

![molecular formula C9H16ClNO3 B3023455 Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride CAS No. 1524708-14-2](/img/structure/B3023455.png)

Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride

Vue d'ensemble

Description

The compound "Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride" is not directly studied in the provided papers. However, the papers do discuss related bicyclic structures and their properties, which can provide insights into the behavior of similar compounds. For instance, the structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate reveals conformational behavior through NMR spectroscopy, which could be analogous to the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from various precursors. For example, the synthesis of 7-hydroxy-3, 9-diazabicyclo[3.3.1]nonane starts from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, followed by cyclization and reduction steps . This suggests that the synthesis of "Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride" would also require careful planning of the synthetic route to ensure the correct bicyclic framework and functional group placement.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often elucidated using NMR spectroscopy and X-ray diffraction. The conformation of these molecules can vary, with some preferring a chair-chair conformation, as seen in the study of esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol . This information is crucial for understanding the three-dimensional arrangement of atoms in "Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride" and predicting its reactivity.

Chemical Reactions Analysis

The chemical reactions involving bicyclic compounds can be complex, as seen in the transformations of methyl (6S)-7-hydroxy-5,5,9,9-tetramethyl-8-oxa-4-thia-1-azabicyclo-[4.3.0]non-2-ene-3-carboxylate . These reactions can include rearrangements, isomerizations, and oxidation-reduction processes. Understanding these reactions for related compounds can provide a basis for predicting the reactivity of "Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. For example, the conformational analysis of 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide through NMR spectroscopy and molecular mechanics calculations provides insights into the stability of different conformers . These studies are essential for understanding the behavior of "Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride" under various conditions, such as solubility, boiling point, and reactivity.

Mécanisme D'action

Target of Action

The primary targets of Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride . .

Propriétés

IUPAC Name |

methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-12-9(11)6-2-7-4-13-5-8(3-6)10-7;/h6-8,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNNZVYDLXVPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2COCC(C1)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

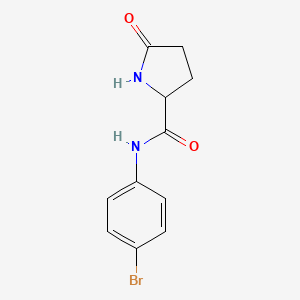

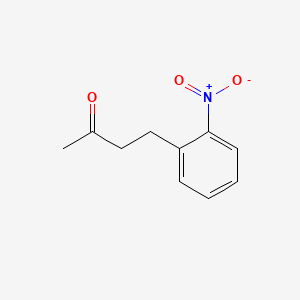

![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)

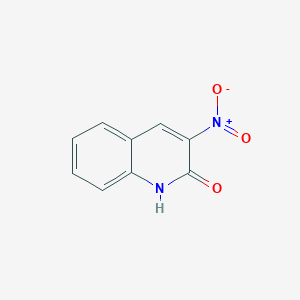

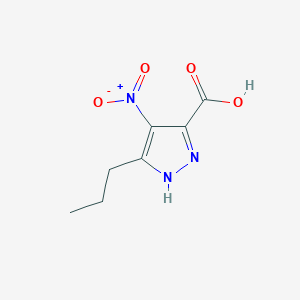

![N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine](/img/structure/B3023374.png)

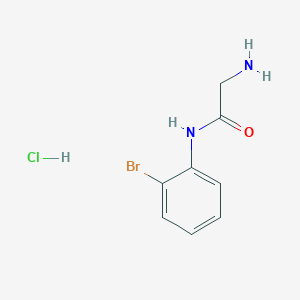

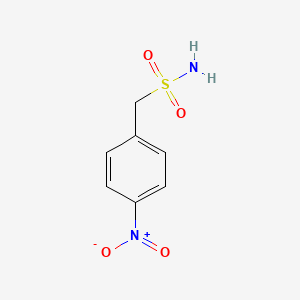

![3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B3023380.png)

![4-[(4-nitrophenyl)amino]butanoic Acid](/img/structure/B3023395.png)